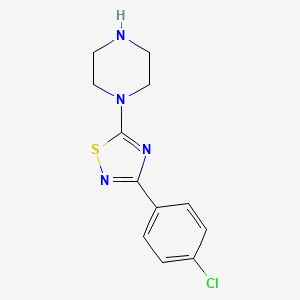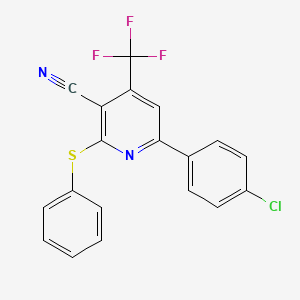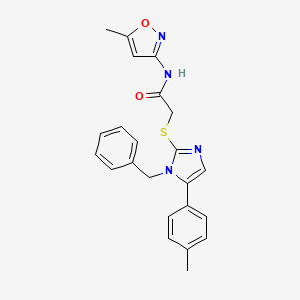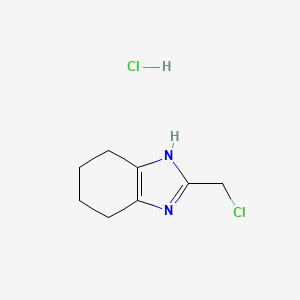![molecular formula C19H21ClN2O4 B2653834 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351611-84-1](/img/structure/B2653834.png)
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane . It has been reported to have inhibitory activity against dengue virus type 2 (DENV2) .
Synthesis Analysis
The compound is part of a new series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The compound is a complex organic molecule with multiple functional groups. It includes a 3-chlorobenzyl group, a 1,9-diazaspiro[5.5]undecane moiety, and a 5-methylisoxazol-4-yl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on similar spiro compounds, focusing on their synthesis and structural elucidation. Studies include the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, showcasing the versatility of spiro compounds in synthetic organic chemistry (Rahman et al., 2013). Another study employed crystal X-ray diffraction and NMR analysis to elucidate the structures of di( o-, m-, and p-chlorophenyl)-tetraoxaspiro[5.5]undecanes, highlighting the importance of structural analysis in understanding compound properties (Sun et al., 2010).
Biological Activities
Research on compounds with similar structural features has also explored their potential biological activities. For instance, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the therapeutic potential of these compounds (Hafez et al., 2016). Additionally, the structural effects on the reactions of diazoalkanes with 2,3-dichloro-5,6-dicyanobenzoquinone have been investigated, offering insights into the reactivity of such compounds and their potential application in drug design (Oshima & Nagai, 1986).
Antioxidant Properties
Compounds exhibiting bromophenol functionalities, similar in structural complexity to the query compound, have been synthesized and evaluated for their antioxidant properties, underscoring the potential of these compounds in oxidative stress-related therapeutic applications (Balaydın et al., 2010).
Synthesis of Active Esters
The synthesis of N-protected amino acid-ASUD esters using a new reagent demonstrates the application of spiro compounds in peptide synthesis, highlighting their utility in synthesizing biologically active molecules (Rao et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-16(17(21-26-13)14-5-2-3-6-15(14)20)18(23)22-9-7-19(8-10-22)24-11-4-12-25-19/h2-3,5-6H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVNTWZJBNABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)

![2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2653756.png)


![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)

![6-chloro-N-[2-(2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2653769.png)
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride](/img/structure/B2653772.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)